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molecular formula C9H9NO2 B8649006 6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole

6,7-dihydro-5H-[1,3]dioxolo[4,5-f]indole

Cat. No. B8649006
M. Wt: 163.17 g/mol
InChI Key: QXSXUCFIJKIEJX-UHFFFAOYSA-N
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Patent
US05478845

Procedure details

5,6-methylenedioxyindole (1.3 g, 8 mmol) dissolved in 25 ml glacial acetic acid was reduced catalytically (1 atm., 22° C.) using 370 mg PtO2 hydrate to give 550 mg of crude 2,3-dihydro-5,6-methylenedioxyindole which was used without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
PtO2 hydrate
Quantity
370 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH:6]=[CH:7][NH:8]3)=[CH:4][C:3]=2[O:2]1>C(O)(=O)C>[CH2:1]1[O:12][C:11]2[CH:10]=[C:9]3[C:5]([CH2:6][CH2:7][NH:8]3)=[CH:4][C:3]=2[O:2]1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
C1OC=2C=C3C=CNC3=CC2O1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
PtO2 hydrate
Quantity
370 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(1 atm., 22° C.)

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3CCNC3=CC2O1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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